Betanin, AldrichCPR

Descripción general

Descripción

It is the most abundant betacyanin pigment found in beetroot (Beta vulgaris L.) and is widely used as a natural colorant in food and pharmaceutical products . Betanin, AldrichCPR is known for its vibrant red-violet color and is approved by the Food and Drug Administration (FDA) for use in food products .

Mecanismo De Acción

Target of Action

Betanin, a compound found in beetroot, has been shown to interact with several targets. It has been found to have antioxidant activity, effectively scavenging free radicals . It has also been shown to interact with the therapeutic target xanthine oxidase (XO) . In addition, betanin has been found to modulate the activity of the nuclear factor kappa B (NFκB) and cyclin D1, which are involved in cell proliferation and inflammation .

Mode of Action

Betanin interacts with its targets primarily through its antioxidant activity. It offers its electrons to free radicals, thus preventing cell damage . When interacting with xanthine oxidase, betanin’s antioxidant activity can inhibit the enzyme’s action, reducing the production of uric acid and reactive oxygen species . In the case of NFκB and cyclin D1, betanin can modulate their activity, potentially reducing inflammation and cell proliferation .

Biochemical Pathways

Betanin is involved in several biochemical pathways. It is a product of the betalain biosynthesis pathway, where tyrosine is hydroxylated to L-DOPA, which is then converted to betalamic acid through the action of DODA and subsequent spontaneous cyclization . As an antioxidant, betanin can affect various oxidative stress-related pathways. It has been found to restore the activity of tyrosine hydroxylase, an enzyme involved in dopamine synthesis .

Result of Action

The action of betanin results in several molecular and cellular effects. Its antioxidant activity can prevent cell damage by scavenging free radicals . It can also reduce inflammation and cell proliferation through its modulation of NFκB and cyclin D1 . Furthermore, betanin has been found to have potential health benefits, including anti-inflammatory, antioxidant, and anticancer effects .

Action Environment

The action of betanin can be influenced by various environmental factors. For instance, the stability of betanin is affected by pH and temperature . At alkaline pH levels, betanin degrades by hydrolysis, resulting in a yellow-brown color . Therefore, the efficacy and stability of betanin can be influenced by the conditions of its environment.

Análisis Bioquímico

Biochemical Properties

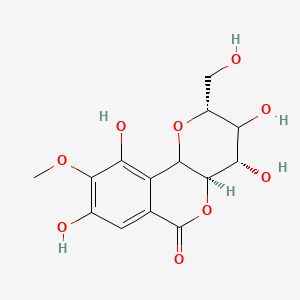

Betanin interacts with various enzymes, proteins, and other biomolecules. It is derived from tyrosine via three enzymatic steps: hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), conversion of L-DOPA to betalamic acid, and transformation of L-DOPA to cyclo-DOPA . The principal enzymes responsible for these reactions have been elucidated at the molecular level .

Cellular Effects

Betanin has shown promise in mitigating Alzheimer’s disease (AD) by reducing amyloid plaque production . It also exerts a chemopreventive and cytotoxic activity on numerous cancer cells . In a mouse model of neuropathic pain, repeated betanin treatment attenuated developing mechanical hypersensitivity in a dose-dependent manner without impairing motor coordination .

Molecular Mechanism

Betanin’s therapeutic mechanism in AD treatment has been studied using network pharmacology. Potential protein targets of betanin in AD were predicted, and gene ontology analysis facilitated the identification of putative AD targets . Betanin demonstrates promise as a valuable addition to existing therapeutic strategies by targeting key genes implicated in AD pathology .

Temporal Effects in Laboratory Settings

Betanin shows changes in its effects over time in laboratory settings. The betanin concentration in juice was of 1.19 g mL −1 and the amount of purified betanin recovered after purification by chromatographic separation and mobile phase evaporation was of 48 mg∙mL −1 corresponding to 4% of the initial betanin concentration .

Dosage Effects in Animal Models

In animal models, the effects of betanin vary with different dosages. For example, in a mouse model of neuropathic pain, repeated betanin treatment, both intraperitoneally and orally, attenuated developing mechanical hypersensitivity in a dose-dependent manner .

Metabolic Pathways

Betanin is involved in several metabolic pathways. It is synthesized in the cytoplasm and/or nucleus of betalain-containing plant cells . The biosynthetic pathways for the betanin molecule involve three enzymes such as 4,5-DOPA (dihydroxyphenylalanine)-extradiol-dioxygenase, tyrosinase, and betanidin-glucosyltransferase .

Subcellular Localization

It is known that betalains are synthesized in the cytoplasm and/or nucleus of betalain-containing plant cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Betanin, AldrichCPR can be synthesized through various methods, including microwave- and ultrasonic-assisted extraction from raw plant material . The chemical synthesis of betanin involves the reaction of betanidin with glucose. Betanidin is initially reacted with excess L-proline in the presence of dilute ammonia, resulting in the formation of indicaxanthin, which can later be converted into betanidin by reacting it with excess S-cyclodopa .

Industrial Production Methods: Industrial production of betanin typically involves the extraction of the pigment from beetroot juice. The concentration of betanin in red beet can reach 300–600 mg/kg . The extraction process often employs techniques such as semi-preparative high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification .

Análisis De Reacciones Químicas

Types of Reactions: Betanin, AldrichCPR undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation . The color of betanin depends on pH; it is bright bluish-red between pH 4 and 5, becoming blue-violet as the pH increases. At alkaline pH levels, betanin degrades by hydrolysis, resulting in a yellow-brown color .

Common Reagents and Conditions: Common reagents used in the reactions of betanin include dilute ammonia, L-proline, and S-cyclodopa . The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the pigment .

Major Products Formed: The major products formed from the reactions of betanin include betanidin, indicaxanthin, and various betacyanin derivatives .

Aplicaciones Científicas De Investigación

Betanin, AldrichCPR has a wide range of scientific research applications due to its antioxidant, antimicrobial, antiviral, and anti-inflammatory properties .

Chemistry: In chemistry, betanin is used as a natural dye and a pH indicator due to its color-changing properties under different pH conditions .

Biology: In biological research, betanin is studied for its potential health benefits, including its ability to scavenge free radicals and prevent oxidative stress . It has been shown to have protective effects against various diseases, such as hypertension, dyslipidemia, cancer, and neurological disorders .

Medicine: In medicine, betanin is investigated for its therapeutic potential in treating conditions like Alzheimer’s disease. It has been found to reduce amyloid plaque production and target key genes implicated in the pathology of Alzheimer’s disease .

Industry: In the food industry, betanin is used as a natural colorant and antioxidant in various food products. It helps preserve food quality by preventing lipid oxidation .

Comparación Con Compuestos Similares

- Isobetanin

- Neobetanin

- Prebetanin

- Indicaxanthin

- Vulgaxanthin I and II

Betanin, AldrichCPR stands out among these compounds due to its widespread use and approval as a natural colorant in food and pharmaceutical products .

Propiedades

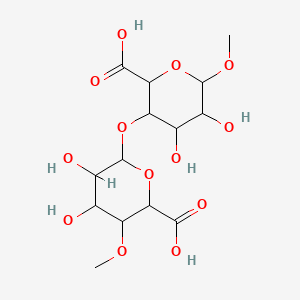

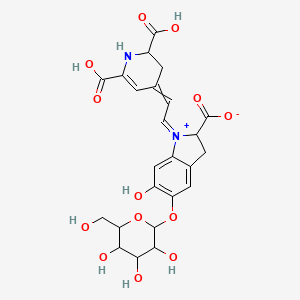

IUPAC Name |

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHFDKNIEVKVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-95-2 | |

| Record name | Betanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

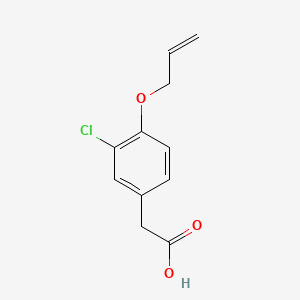

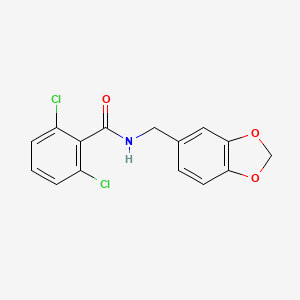

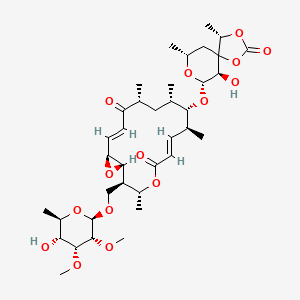

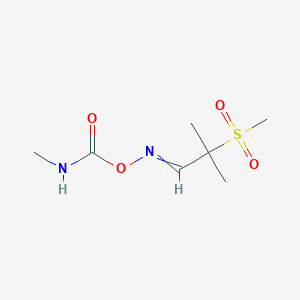

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.